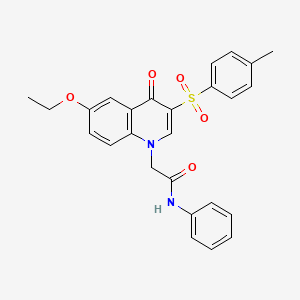
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, also known as EOTA, is a chemical compound that has been the focus of scientific research due to its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
科学的研究の応用
Synthesis and Characterization
Quinoline derivatives are synthesized through various methods, including one-pot synthesis techniques, and characterized using spectroscopic techniques and crystal X-ray diffraction. The synthesis often explores the creation of compounds with potential biological activities. For example, Yuefei Bai et al. (2011) detailed the synthesis and in vitro anti-tuberculosis activity of certain N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showcasing the methodological approach to creating and assessing these compounds (Bai et al., 2011).
Crystal Structure Analysis
The study of crystal structures through Hirshfeld surface analysis and DFT studies provides detailed insights into the molecular configurations and interactions of quinoline derivatives. This information is crucial for understanding the chemical behavior and potential reactivity of these compounds, as illustrated in the research by Yassir Filali Baba et al. (2019), which delves into the structural analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate (Filali Baba et al., 2019).
Pharmacological Activities
Quinoline derivatives have been studied for their various pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects. The synthesis of specific derivatives aims to explore and enhance these activities for potential therapeutic applications. For example, the work by Ch. Rajveer et al. (2010) highlights the pharmacological significance of substituted 6-bromoquinazolinones, including their synthesis and evaluation for various biological activities (Rajveer et al., 2010).
Antioxidant Applications
The use of quinoline derivatives as antioxidants, particularly in animal feed, to protect against lipid peroxidation, illustrates their importance in agricultural and food science. Research by A. Blaszczyk et al. (2013) on Ethoxyquin, a related compound, discusses its widespread use and safety considerations, highlighting the diverse applications of quinoline derivatives beyond pharmacology (Blaszczyk et al., 2013).
Inhibitory Effects on Biological Pathways
Quinoline derivatives have shown inhibitory effects on various biological pathways, including impacts on mitochondrial respiratory chains and specific enzymatic activities. The study by J. Reyes et al. (1995) on the inhibitory effect of ethoxyquin on electron transport highlights the potential for these compounds to influence cellular and molecular processes (Reyes et al., 1995).
特性
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-11-14-23-22(15-20)26(30)24(34(31,32)21-12-9-18(2)10-13-21)16-28(23)17-25(29)27-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFJHXMZNIYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

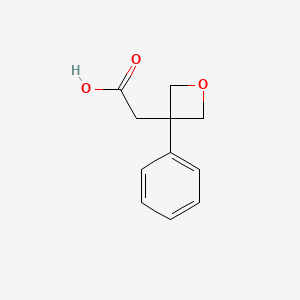
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)
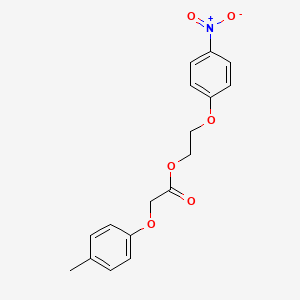
![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)
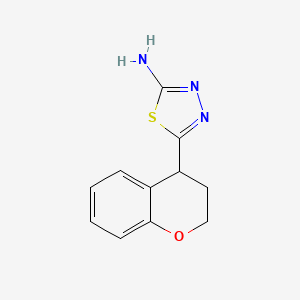
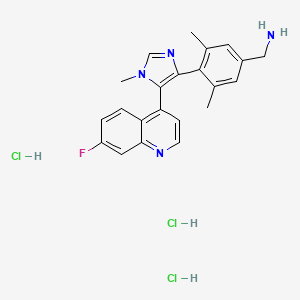
![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)
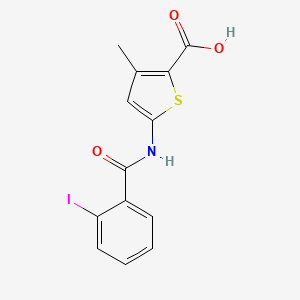
![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)